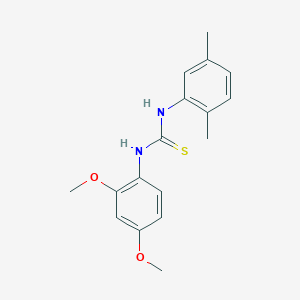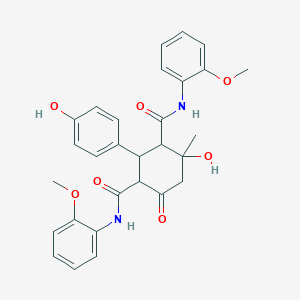
1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethylphenyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, characterized by its unique structural features, has garnered interest due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethylphenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with 2,5-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
2,4-Dimethoxyaniline+2,5-Dimethylphenyl isothiocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can yield corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethylphenyl)thiourea has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethylphenyl)thiourea varies depending on its application:
Biological Activity: The compound may exert its effects by interacting with specific enzymes or receptors, leading to inhibition of microbial growth or cancer cell proliferation. For instance, it may inhibit enzymes involved in DNA replication or repair, thereby preventing cancer cell growth.
Catalytic Activity: As a ligand, it can form complexes with transition metals, which can then act as catalysts in various organic reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
- 1-Phenyl-3-(2,4-dimethoxyphenyl)thiourea
- 1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea
- 1-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea
Comparison: 1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethylphenyl)thiourea is unique due to the presence of both 2,4-dimethoxy and 2,5-dimethyl substituents on the phenyl rings. This structural feature can influence its reactivity, solubility, and biological activity compared to other thioureas. For example, the presence of methoxy groups can enhance its electron-donating properties, potentially increasing its reactivity in electrophilic substitution reactions.
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2O2S/c1-11-5-6-12(2)15(9-11)19-17(22)18-14-8-7-13(20-3)10-16(14)21-4/h5-10H,1-4H3,(H2,18,19,22) |
InChI Key |
QZXOEWRJKOWKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(morpholin-4-yl)ethyl]-4-oxobutanamide](/img/structure/B10869780.png)
![2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10869785.png)
![3-nitro-5-[({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10869786.png)
![3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869795.png)

![7-(4-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10869812.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10869813.png)
![2,4-bis[(E)-2-(4-methoxyphenyl)ethenyl]-3H-1,5-benzodiazepine](/img/structure/B10869816.png)
![4-Fluoro-N-(6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-benzamide](/img/structure/B10869820.png)
![2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid](/img/structure/B10869827.png)
![N-[(6-bromo-1H-indol-1-yl)acetyl]-L-leucine](/img/structure/B10869833.png)
![2,4-di-tert-butyl-6-[(E)-{[3-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B10869850.png)
![2-{[(3,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10869855.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3,4,5-trimethoxybenzohydrazide](/img/structure/B10869860.png)
